[1-(2-Methoxyethyl)benzimidazol-2-yl]methanamine;hydrochloride
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Overview
Description
[1-(2-Methoxyethyl)benzimidazol-2-yl]methanamine;hydrochloride is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound, which is known for its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Methoxyethyl)benzimidazol-2-yl]methanamine;hydrochloride typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with 2-methoxyethylamine in the presence of a suitable catalyst under reflux conditions. The resulting intermediate is then treated with formaldehyde and hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Methoxyethyl)benzimidazol-2-yl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be formed
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a solvent like dichloromethane
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Methoxyethyl)benzimidazol-2-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds with potential biological activities .
Biology
In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial and viral strains, as well as in inducing apoptosis in cancer cells .
Medicine
In medicine, benzimidazole derivatives are known for their therapeutic applications. This compound is being investigated for its potential use in the treatment of parasitic infections, peptic ulcers, and cardiovascular diseases .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of [1-(2-Methoxyethyl)benzimidazol-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits the synthesis of essential proteins and enzymes in microorganisms, leading to their death. In anticancer applications, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)benzimidazole dihydrochloride
- 1-(1H-Benzimidazol-2-yl)methanamine dihydrochloride
- N-(2-Methoxyethyl)-4-({4-[2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl]methyl}amino)benzenesulfonamide
Uniqueness
Compared to similar compounds, [1-(2-Methoxyethyl)benzimidazol-2-yl]methanamine;hydrochloride exhibits unique properties such as enhanced solubility and stability due to the presence of the methoxyethyl group. This modification also contributes to its improved biological activity and reduced toxicity .
Properties
IUPAC Name |
[1-(2-methoxyethyl)benzimidazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c1-15-7-6-14-10-5-3-2-4-9(10)13-11(14)8-12;/h2-5H,6-8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMTVIWUQQVZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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